molecular formula C14H10N2O B13628633 7-Phenyl-5,6-dihydro-1,6-naphthyridin-5-one

7-Phenyl-5,6-dihydro-1,6-naphthyridin-5-one

Cat. No.: B13628633
M. Wt: 222.24 g/mol
InChI Key: QMFVMTQQOFNDGX-UHFFFAOYSA-N
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Description

7-Phenyl-5,6-dihydro-1,6-naphthyridin-5-one is a heterocyclic compound that belongs to the naphthyridine family This compound is characterized by a fused ring system that includes a naphthyridine core with a phenyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Phenyl-5,6-dihydro-1,6-naphthyridin-5-one typically involves the condensation of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-aminopyridine with diethyl methylenemalonate, followed by thermal cyclization to form the naphthyridine core . The reaction conditions often require elevated temperatures and the presence of a suitable catalyst to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

7-Phenyl-5,6-dihydro-1,6-naphthyridin-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives with altered electronic properties.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the naphthyridine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like alkyl halides and aryl halides are employed under conditions that may include the use of bases or acids as catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while reduction can produce dihydro-naphthyridines. Substitution reactions can result in a variety of functionalized naphthyridine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-Phenyl-5,6-dihydro-1,6-naphthyridin-5-one involves its interaction with molecular targets within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its anticancer activity may be attributed to its ability to interfere with DNA replication or repair processes, thereby inhibiting the proliferation of cancer cells.

Comparison with Similar Compounds

Similar Compounds

    1,5-Naphthyridine: Another member of the naphthyridine family with similar structural features but different functional groups.

    1,6-Naphthyridine: Shares the naphthyridine core but differs in the position of nitrogen atoms within the ring system.

    Quinoline: A related heterocyclic compound with a single nitrogen atom in the ring, offering different chemical properties.

Uniqueness

7-Phenyl-5,6-dihydro-1,6-naphthyridin-5-one is unique due to its specific substitution pattern and the presence of a phenyl group. This structural uniqueness imparts distinct electronic and steric properties, influencing its reactivity and biological activity. Compared to other naphthyridines, it may offer enhanced selectivity and potency in certain applications, particularly in medicinal chemistry.

Properties

Molecular Formula

C14H10N2O

Molecular Weight

222.24 g/mol

IUPAC Name

7-phenyl-6H-1,6-naphthyridin-5-one

InChI

InChI=1S/C14H10N2O/c17-14-11-7-4-8-15-13(11)9-12(16-14)10-5-2-1-3-6-10/h1-9H,(H,16,17)

InChI Key

QMFVMTQQOFNDGX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C=CC=N3)C(=O)N2

Origin of Product

United States

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